molecular formula C27H40OSn B8602842 {1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane CAS No. 821798-77-0

{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane

Cat. No. B8602842
M. Wt: 499.3 g/mol
InChI Key: WNDTVJIGQQRIFH-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

1-benzyloxy-4-ethynyl-benzene (70 g, 0.3365 mol), Bu3SnH (59 mL, 0.3365 mol) and Ph(PP3)2Cl2 (120 mg, 0.1718 mmol) were stirred in THF (500 mL) at 25° C. for 16 h and then refluxed for 1 h. The resulting solution was concentrated and then purified on SiO2 (2% ˜5% ethyl acetate/hexane) to yield tributyl-[1-(4-benzyloxy-phenyl)-vinyl]-stannane.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ph(PP3)2Cl2
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[CH:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][CH2:18][CH2:19][CH2:20][SnH:21]([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH2:24][CH3:25]>C1COCC1>[CH2:26]([Sn:21]([CH2:20][CH2:19][CH2:18][CH3:17])([CH2:22][CH2:23][CH2:24][CH3:25])[C:15]([C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:14][CH:13]=1)=[CH2:16])[CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C#C
Name
Quantity
59 mL
Type
reactant
Smiles
CCCC[SnH](CCCC)CCCC
Name
Ph(PP3)2Cl2
Quantity
120 mg
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified on SiO2 (2% ˜5% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C(=C)C1=CC=C(C=C1)OCC1=CC=CC=C1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.